dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine
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Overview
Description
Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, including its role as a precursor for drug development . The compound’s unique structure makes it valuable for investigating new therapeutic agents and understanding biological pathways . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions . The exact molecular targets and pathways depend on the specific context of its use, such as its role in drug development or biological research .
Comparison with Similar Compounds
Dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine can be compared with other piperidine derivatives, such as 1-(1-methylpiperidin-4-yl)piperidin-4-amine . While both compounds share the piperidine core, their unique substituents confer different chemical and biological properties . The presence of the sulfamoyl group in this compound distinguishes it from other similar compounds and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2S/c1-10(2)14(12,13)9-8-4-6-11(3)7-5-8/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEXRWFPZZORHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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